molecular formula C10H16N4O2 B7357763 3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one

3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one

カタログ番号 B7357763
分子量: 224.26 g/mol
InChIキー: UHTWVFAFSQZPHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one, also known as LSN3316612, is a novel compound that has shown potential as a therapeutic agent for various diseases.

作用機序

The exact mechanism of action of 3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one is not fully understood. However, it is known that this compound inhibits the activity of a protein called bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of autoimmune diseases. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

実験室実験の利点と制限

One advantage of using 3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one in lab experiments is its specificity for BET proteins. This specificity allows for targeted modulation of gene expression, which can be useful in studying the role of specific genes in various cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for the research and development of 3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one. One area of interest is the potential use of this compound in combination with other therapeutic agents, such as chemotherapy drugs or other targeted therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases. Finally, the development of more soluble forms of this compound could improve its utility in lab experiments and potential clinical applications.
Conclusion
In conclusion, this compound is a novel compound that has shown potential as a therapeutic agent for various diseases. Its specificity for BET proteins allows for targeted modulation of gene expression, which can be useful in studying the role of specific genes in various cellular processes. Future research is needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.

合成法

3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one was synthesized by a team of researchers at Eli Lilly and Company. The synthesis method involved a series of reactions, starting with the reaction of 5-bromo-1-pentene with 1,4-diazabicyclo[2.2.2]octane to form the spirocyclic intermediate. This intermediate was then reacted with 1,2,4-triazole-5-carboxylic acid to form the final product, this compound.

科学的研究の応用

3-(8-Oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one has shown potential as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and neurological disorders. In preclinical studies, this compound has demonstrated anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown efficacy in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. In neurological disorders, this compound has shown potential as a treatment for Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

3-(8-oxa-5-azaspiro[3.5]nonan-5-ylmethyl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c15-9-11-8(12-13-9)6-14-4-5-16-7-10(14)2-1-3-10/h1-7H2,(H2,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTWVFAFSQZPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCN2CC3=NNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。